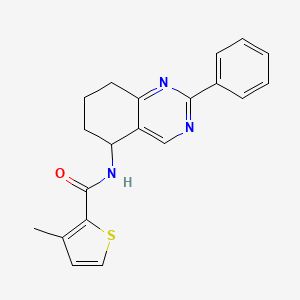![molecular formula C16H18N2O3S B6067419 N-[4-(aminosulfonyl)phenyl]-2-phenylbutanamide](/img/structure/B6067419.png)
N-[4-(aminosulfonyl)phenyl]-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(aminosulfonyl)phenyl]-2-phenylbutanamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly referred to as NS-398 and is known for its anti-inflammatory and analgesic properties. NS-398 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain.
Mecanismo De Acción
NS-398 selectively inhibits N-[4-(aminosulfonyl)phenyl]-2-phenylbutanamide, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By blocking the production of prostaglandins, NS-398 reduces inflammation and pain. Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), which inhibit both COX-1 and N-[4-(aminosulfonyl)phenyl]-2-phenylbutanamide, NS-398 selectively inhibits N-[4-(aminosulfonyl)phenyl]-2-phenylbutanamide, thereby reducing the risk of gastrointestinal side effects.
Biochemical and Physiological Effects
NS-398 has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, NS-398 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This property may be useful in the treatment of cancer, as tumors require a blood supply to grow and spread. NS-398 has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NS-398 has several advantages for use in laboratory experiments. It is a selective inhibitor of N-[4-(aminosulfonyl)phenyl]-2-phenylbutanamide, which makes it useful for studying the role of N-[4-(aminosulfonyl)phenyl]-2-phenylbutanamide in various biological processes. In addition, NS-398 has a relatively long half-life, which allows for sustained inhibition of N-[4-(aminosulfonyl)phenyl]-2-phenylbutanamide. However, NS-398 has some limitations as well. It can be toxic to cells at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several potential future directions for research on NS-398. One area of interest is the development of new N-[4-(aminosulfonyl)phenyl]-2-phenylbutanamide inhibitors that are more potent and selective than NS-398. Another area of interest is the use of NS-398 in combination with other drugs to enhance its therapeutic effects. Finally, NS-398 may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease, where oxidative stress plays a key role in disease progression.
Métodos De Síntesis
NS-398 can be synthesized using a multistep process that involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-phenylbutyric acid, followed by reduction of the nitro group to an amino group using tin(II) chloride. The resulting amino compound is then reacted with N-chlorosuccinimide to obtain the final product, NS-398.
Aplicaciones Científicas De Investigación
NS-398 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. It has been shown to have anti-tumor effects in several types of cancer, including breast cancer, colon cancer, and lung cancer. In addition, NS-398 has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Propiedades
IUPAC Name |
2-phenyl-N-(4-sulfamoylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-2-15(12-6-4-3-5-7-12)16(19)18-13-8-10-14(11-9-13)22(17,20)21/h3-11,15H,2H2,1H3,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUVOXMHUNUKFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-1-[3-(trifluoromethyl)benzoyl]indoline](/img/structure/B6067339.png)
![N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide](/img/structure/B6067343.png)
![N'-[2-(hydroxyimino)-1-phenylethylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B6067346.png)

![4-({2-iodo-6-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B6067355.png)
![[3-(3-chlorobenzyl)-1-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B6067361.png)
![2-[1-(isopropylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6067382.png)
![3-{1-(4-hydroxyphenyl)-3-oxo-3-[4-(1-pyrrolidinyl)-1-piperidinyl]propyl}phenol](/img/structure/B6067403.png)
![N-cyclopentyl-3-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-oxopentanamide](/img/structure/B6067407.png)
![2-[4-cyclopentyl-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6067411.png)
![2-amino-7-[3-(1H-benzimidazol-2-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6067437.png)
![(2E)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-methyl-N-(tetrahydro-2-furanylmethyl)-2-buten-1-amine](/img/structure/B6067442.png)
![2-ethyl-3-(4-fluorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6067455.png)
![1-(1,4-diphenyl-2H-cyclopenta[d]pyridazin-7-yl)-2,2,2-trifluoroethanone](/img/structure/B6067463.png)